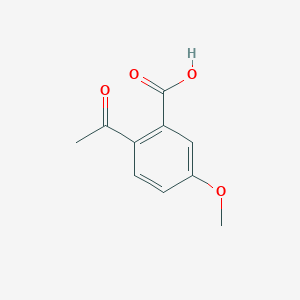
Potassium (2-carbamoylethyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-carbamoylethyl)trifluoroboranuide is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]− . These compounds are known for their stability and ease of handling, making them valuable in various chemical applications .
Métodos De Preparación
The synthesis of potassium organotrifluoroborates, including potassium (2-carbamoylethyl)trifluoroboranuide, typically involves the reaction of boronic acids with potassium bifluoride (KHF2) . This method is operationally simple and yields stable, crystalline products that are easy to handle . Industrial production methods often involve nucleophilic substitution reactions, where potassium bromo- and iodomethyltrifluoroborates are used as intermediates .
Análisis De Reacciones Químicas
Potassium (2-carbamoylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Cross-Coupling Reactions: Potassium organotrifluoroborates are often used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Potassium (2-carbamoylethyl)trifluoroboranuide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium (2-carbamoylethyl)trifluoroboranuide involves its role as a nucleophilic reagent in various chemical reactions . The compound’s trifluoroborate group acts as a nucleophile, attacking electrophilic centers in other molecules . This reactivity is facilitated by the stability of the trifluoroborate anion, which is resistant to hydrolysis and oxidation .
Comparación Con Compuestos Similares
Potassium (2-carbamoylethyl)trifluoroboranuide can be compared to other potassium organotrifluoroborates, such as potassium 4-bromophenyltrifluoroborate and potassium 4-carboxyphenyltrifluoroborate . These compounds share similar stability and reactivity characteristics but differ in their specific functional groups and applications . The unique carbamoylethyl group in this compound provides distinct reactivity and makes it particularly useful in the synthesis of amide-containing molecules .
Propiedades
Fórmula molecular |
C3H6BF3KNO |
|---|---|
Peso molecular |
178.99 g/mol |
Nombre IUPAC |
potassium;(3-amino-3-oxopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C3H6BF3NO.K/c5-4(6,7)2-1-3(8)9;/h1-2H2,(H2,8,9);/q-1;+1 |
Clave InChI |
HUVFXOKGHUGUDP-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC(=O)N)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)

![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)

![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)





